molecular formula C20H18ClFN4O B2670741 (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide CAS No. 885182-00-3

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide

Cat. No. B2670741
CAS RN: 885182-00-3
M. Wt: 384.84
InChI Key: DIYKTVWUOUJNQH-CCEZHUSRSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which is a part of the compound, has been extensively studied. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been explored in various studies. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Fluorescence Quenching in Protein Analysis

Acrylamide derivatives, such as (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide, have been studied for their role in fluorescence quenching of tryptophanyl residues in proteins. This quenching reaction involves contact between the quencher and an excited indole ring, providing insights into protein conformational changes and inhibitor binding to enzymes. This method can sense both steady-state and dynamic exposure of a residue in a protein, making it valuable in studying protein structures and interactions (Eftink & Ghiron, 1976).

Ligand Binding Affinity in Dopamine Receptors

A series of substituted N‐(4‐(4‐(2‐halogenophenyl)piperazin‐1‐yl)butyl)‐3‐phenylacryl amide derivatives, which are structurally similar to the compound , have demonstrated significant receptor affinities at dopamine hD2 and hD3 receptors. Some of these compounds exhibit distinct selectivity for D3 receptors, indicating their potential use in neurological research and drug development (Saur et al., 2007).

Synthesis and Application in Drug Development

The synthesis of flunarizine, a drug used to treat migraines and epilepsy, involves a similar compound, demonstrating the utility of acrylamide derivatives in pharmaceutical synthesis. The regioselective metal-catalyzed amination process used in this synthesis highlights the role of these compounds in creating effective medications (Shakhmaev et al., 2016).

Anticancer Properties

Various acrylamide derivatives have been evaluated for their potential anticancer activities. Compounds structurally related to this compound have shown significant activity against various cancer cell lines, indicating their potential use in cancer research and treatment (Bondock & Gieman, 2015).

Biological Screening for Antiviral and Antimicrobial Activity

Derivatives of piperazine, including compounds similar to the one , have been synthesized and tested for their antiviral and antimicrobial activities. This research indicates the potential of these compounds in developing new treatments for infectious diseases (Reddy et al., 2013).

properties

IUPAC Name

(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4O/c21-16-2-1-3-19(12-16)26-10-8-25(9-11-26)14-15(13-23)20(27)24-18-6-4-17(22)5-7-18/h1-7,12,14H,8-11H2,(H,24,27)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYKTVWUOUJNQH-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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